![molecular formula C8H10BrNO3S B1530156 5-Brom-1-[2-(Methylsulfonyl)ethyl]pyridin-2(1H)-on CAS No. 1083168-88-0](/img/structure/B1530156.png)
5-Brom-1-[2-(Methylsulfonyl)ethyl]pyridin-2(1H)-on
Übersicht
Beschreibung
5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a research chemical with the CAS Number: 1083168-88-0 . It has a molecular weight of 280.14 and a molecular formula of C8H10BrNO3S . The compound is typically a white to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrNO3S/c1-14(12,13)5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5H2,1H3 . This indicates that the compound contains a bromine atom, a nitrogen atom, an oxygen atom, and a sulfur atom, along with carbon and hydrogen atoms.Physical And Chemical Properties Analysis
The compound is a white to brown solid . It has a molecular weight of 280.14 and a molecular formula of C8H10BrNO3S . The compound is typically stored at a temperature of +4C .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird diese Verbindung aufgrund ihres Potenzials als bioaktives Molekül untersucht. Sie könnte als Vorläufer oder als Zwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Wirkstoffe dienen. Ihre strukturellen Merkmale, wie die Brom- und Methylsulfonyl-Gruppen, machen sie zu einem Kandidaten für Modifikationen im Wirkstoffdesign und könnten zur Entwicklung neuer Medikamente mit verbessertem Wirkungs- und Sicherheitsprofil führen .
Materialwissenschaften
In den Materialwissenschaften liegt der Nutzen der Verbindung in ihrem Potenzial als synthetisches Zwischenprodukt zur Herstellung neuer Materialien. So könnte sie beispielsweise bei der Entwicklung von organischen Halbleitern oder Leuchtdioden (LEDs) eingesetzt werden, wobei der Pyridinon-Kern zu wünschenswerten elektronischen Eigenschaften beitragen könnte .
Chemische Synthese
In der chemischen Synthese ist 5-Brom-1-[2-(Methylsulfonyl)ethyl]pyridin-2(1H)-on als Baustein wertvoll. Seine reaktiven Stellen ermöglichen verschiedene chemische Transformationen, was es zu einem vielseitigen Reagenz für die Konstruktion komplexer molekularer Architekturen macht. Dies ist besonders nützlich bei der Synthese von heterocyclischen Verbindungen, die in vielen Pharmazeutika weit verbreitet sind .
Analytische Chemie
Analytische Chemiker könnten diese Verbindung als Standard oder Referenzmaterial in chromatographischen oder spektroskopischen Methoden verwenden. Ihre klar definierte Struktur und ihre Eigenschaften ermöglichen es ihr, als Referenzpunkt zur Identifizierung oder Quantifizierung ähnlicher Verbindungen in komplexen Gemischen zu dienen .
Biochemische Forschung
In der biochemischen Forschung könnte die Verbindung auf ihre Wechselwirkung mit biologischen Makromolekülen untersucht werden. Sie könnte als Inhibitor oder Aktivator bestimmter Enzyme oder als Sonde zur Untersuchung biochemischer Pfade dienen. Ihre Molekülstruktur ermöglicht die Erforschung von Bindungsaffinitäten und die Aufklärung biologischer Mechanismen .
Umweltwissenschaften
Schließlich könnten Forscher in den Umweltwissenschaften die Rolle der Verbindung bei der Sanierung der Umwelt untersuchen. Ihr Potenzial, mit Schadstoffen zu interagieren oder in Sensoren zur Detektion von gefährlichen Stoffen integriert zu werden, könnte von großem Interesse sein. Das Verständnis ihrer Abbauwege und ihres Umweltschicksals ist ebenfalls entscheidend für die Bewertung ihrer Auswirkungen auf Ökosysteme .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-1-(2-methylsulfonylethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-14(12,13)5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNQYMOWIBRFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C=C(C=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219947 | |
| Record name | 5-Bromo-1-[2-(methylsulfonyl)ethyl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1083168-88-0 | |
| Record name | 5-Bromo-1-[2-(methylsulfonyl)ethyl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083168-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-[2-(methylsulfonyl)ethyl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


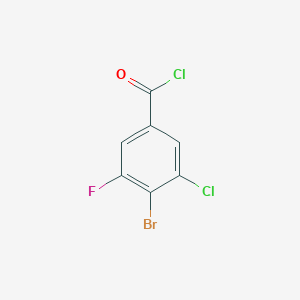
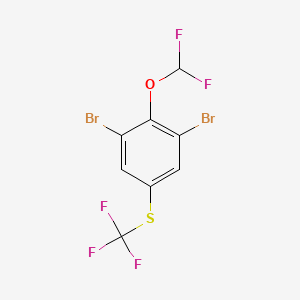
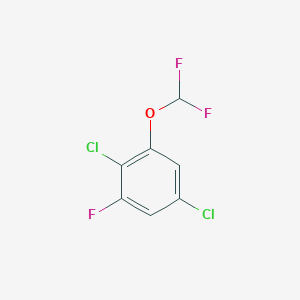
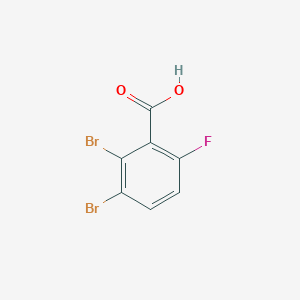


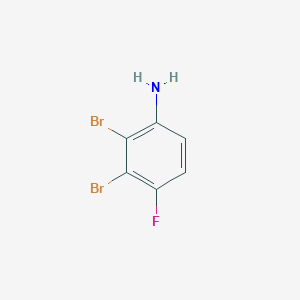
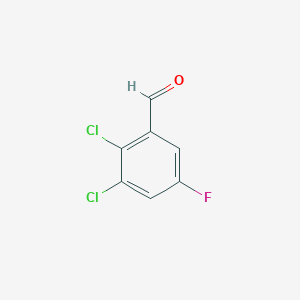
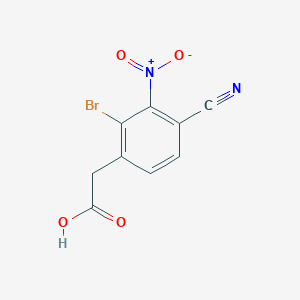
![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)
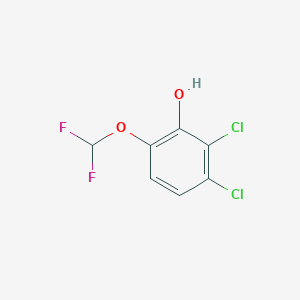
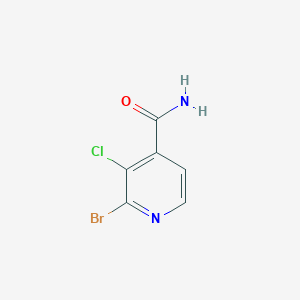
![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)